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molecular formula C8H7NO B106681 Benzyl isocyanate CAS No. 3173-56-6

Benzyl isocyanate

Cat. No. B106681
M. Wt: 133.15 g/mol
InChI Key: YDNLNVZZTACNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058469B2

Procedure details

6 grams of bis-methylsalicyl carbonate and 1.97 grams of benzylamine, corresponding to a 1:1 molar ratio, were dissolved in 20 milliliter of dichloromethane. The solution was stirred at room temperature under atmospheric conditions for 30 minutes to form 2-methoxyphenyl benzylcarbamate. (Isocyanatomethyl)benzene was prepared by pyrolysis of this carbamate as shown in FIG. 6 using the same procedure as in Example 45. The desired isocyanate was observed to be formed.
Name
carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9](=O)[O:10]C1C=CC=CC=1OC)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N-]=C=O>>[N:8]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[C:9]=[O:10]

Inputs

Step One
Name
carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(OC1=C(C=CC=C1)OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to be formed

Outcomes

Product
Name
Type
product
Smiles
N(=C=O)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08058469B2

Procedure details

6 grams of bis-methylsalicyl carbonate and 1.97 grams of benzylamine, corresponding to a 1:1 molar ratio, were dissolved in 20 milliliter of dichloromethane. The solution was stirred at room temperature under atmospheric conditions for 30 minutes to form 2-methoxyphenyl benzylcarbamate. (Isocyanatomethyl)benzene was prepared by pyrolysis of this carbamate as shown in FIG. 6 using the same procedure as in Example 45. The desired isocyanate was observed to be formed.
Name
carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9](=O)[O:10]C1C=CC=CC=1OC)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N-]=C=O>>[N:8]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[C:9]=[O:10]

Inputs

Step One
Name
carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(OC1=C(C=CC=C1)OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to be formed

Outcomes

Product
Name
Type
product
Smiles
N(=C=O)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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